Rac 5-Carboxy Desisopropyl Tolterodine is derived from the parent compound Tolterodine, which is an antimuscarinic agent. The compound is often utilized in metabolic studies due to its ability to provide insights into drug metabolism and pharmacokinetics. It is classified under the broader category of pharmaceutical intermediates and metabolites, making it significant for both clinical and research applications .
The synthesis of Rac 5-Carboxy Desisopropyl Tolterodine involves several key steps that typically include:
The reaction conditions generally involve solvents like dichloromethane or dimethyl sulfoxide, with specific temperature and pressure controls to optimize yield and purity .
The molecular structure of Rac 5-Carboxy Desisopropyl Tolterodine can be represented by its molecular formula C19H23NO3. The compound features a carboxylic acid functional group (-COOH) attached to a tolterodine backbone, which includes aromatic rings and an amine group. The presence of these functional groups plays a crucial role in its biological activity.
Rac 5-Carboxy Desisopropyl Tolterodine participates in various chemical reactions typical for compounds containing carboxylic acid functionalities:
The mechanism of action for Rac 5-Carboxy Desisopropyl Tolterodine involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, it inhibits acetylcholine's action, leading to decreased bladder contraction and alleviating symptoms of overactive bladder.
Rac 5-Carboxy Desisopropyl Tolterodine possesses several notable physical and chemical properties:
Rac 5-Carboxy Desisopropyl Tolterodine has diverse applications across various scientific fields:
Molecular Architecture: The compound systematically named 4-hydroxy-3-[1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid features a multifaceted structure integrating aromatic systems, aliphatic chains, and polar functional groups. Its core structure comprises a para-hydroxylated benzoic acid moiety linked through a propylamine chain to a phenyl group, establishing its fundamental pharmacophore alignment with tolterodine-derived molecules. The terminal carboxylic acid group replaces the methyl group of tolterodine's cresol ring, significantly enhancing hydrophilicity [4] [8].
Key Chemical Properties:
Table 1: Fundamental Chemical Identifiers of rac 5-Carboxy Desisopropyl Tolterodine
Parameter | Value |
---|---|
IUPAC Name | 4-hydroxy-3-[1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid |
CAS Registry Number | 214601-13-5 |
Empirical Formula | C₁₉H₂₃NO₃ |
Molecular Weight | 313.39 g/mol |
SMILES Notation | CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
InChI Key | LXKJBTVDQUGPBU-UHFFFAOYSA-N |
Monoisotopic Mass | 313.1678 g/mol |
Purity Specifications | >95% (HPLC) |
Stereochemical Considerations: The compound's structure incorporates a chiral center at the benzylic carbon of the propyl chain, generating enantiomeric forms. Commercial reference materials typically supply the racemate ("rac" designation) unless otherwise specified, maintaining equivalence to the metabolic output observed in vivo where enzymatic processes may demonstrate stereoselectivity. This racemic composition proves essential for analytical standardization against patient-derived samples containing variable enantiomeric ratios [4] [7].
Spectral and Chromatographic Signatures: The phenolic and carboxylic acid functionalities confer distinctive spectroscopic properties, including characteristic infrared absorption bands (broad O-H stretch ≈3000 cm⁻¹, C=O stretch ≈1710 cm⁻¹) and UV maxima around 220 nm and 280 nm. These features facilitate detection in chromatographic systems, particularly reverse-phase HPLC methodologies employing acidic mobile phases to suppress ionization and enhance peak resolution [4].
Metabolic Pathway Integration: Within tolterodine's comprehensive biotransformation network, rac 5-Carboxy Desisopropyl Tolterodine emerges as a terminal oxidation product following initial 5-hydroxymethyl metabolite formation. This sequential oxidation occurs primarily through cytosolic alcohol and aldehyde dehydrogenases rather than cytochrome-mediated oxidation. The metabolite represents a dominant excretion vehicle, accounting for 51% ± 14% of urinary metabolites in extensive metabolizers (EMs) of tolterodine. This positions it as the predominant metabolic endpoint in the drug's clearance pathway [7] [10].
Enzymatic Generation and Polymorphic Considerations:
Table 2: Comparative Metabolic Profiles of Tolterodine in Extensive vs. Poor Metabolizers
Metabolite | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Primary Metabolic Route |
---|---|---|---|
Tolterodine (parent) | <1% urinary recovery | <2.5% urinary recovery | CYP3A4 (PMs only) |
5-Hydroxymethyltolterodine | 5-14% urinary recovery | <1% urinary recovery | CYP2D6 |
5-Carboxy Desisopropyl | 51% ± 14% urinary recovery | Substantially reduced | Alcohol/Aldehyde Dehydrogenase |
N-Dealkylated 5-Carboxylic Acid | Secondary metabolite | 29% ± 6.3% urinary recovery | CYP3A4 |
Pharmacological Significance: Unlike the 5-hydroxymethyl metabolite which maintains antimuscarinic potency comparable to the parent drug, rac 5-Carboxy Desisopropyl Tolterodine demonstrates negligible receptor affinity due to the ionization state of its carboxylic acid moiety at physiological pH. This functional group disrupts the molecule's ability to effectively bind muscarinic receptors, rendering it pharmacologically inert. Consequently, it serves not as an active therapeutic agent, but rather as a quantitative biomarker for metabolic clearance efficiency and pathway characterization [7] [9].
Elimination Characteristics: The metabolite's enhanced hydrophilicity facilitates renal excretion, contributing to tolterodine's elimination primarily through urinary pathways (77% total radioactivity recovery in urine). Its formation represents an effective detoxification mechanism preventing accumulation of the lipophilic parent compound. Renal impairment significantly alters elimination dynamics, with studies showing 2-3 fold higher plasma concentrations of tolterodine metabolites including the carboxylic acid derivatives in patients with severe renal dysfunction (creatinine clearance 10-30 mL/min) [7] [10].
Quantitative Bioanalysis: rac 5-Carboxy Desisopropyl Tolterodine serves as an essential reference standard for LC-MS/MS quantification of tolterodine metabolic profiles in biological matrices. Its precise measurement enables comprehensive pharmacokinetic assessments, particularly regarding metabolic clearance rates and interindividual metabolic variability. The deuterated analog (rac 5-Carboxy Desisopropyl Tolterodine-d6, C₁₉H₁₇D₆NO₃) has become indispensable as an internal standard, featuring a 6 Da mass shift that eliminates co-elution interference while maintaining identical chromatographic behavior to the analyte [2] [8].
Regulatory and Quality Control Applications:
Table 3: Primary Analytical Applications and Associated Reference Materials
Application Domain | Reference Material | Molecular Formula | Key Utility | Source Availability |
---|---|---|---|---|
Metabolite Quantitation | rac 5-Carboxy Desisopropyl Tolterodine | C₁₉H₂₃NO₃ | Bioanalytical calibration standard | TRC-C177885 (>95% purity) |
Isotopic Internal Standard | rac 5-Carboxy Desisopropyl Tolterodine-d6 | C₁₉H₁₇D₆NO₃ | Mass spectrometric quantification | sc-219787 (1 mg, $430) |
Nitrosamine Testing | rac-N-Nitroso Tolterodine Monoisopropyl 5-Carboxylic Acid | C₁₉H₂₂N₂O₄ | Genotoxic impurity monitoring | VE0024462 (GMP grade) |
Research Applications:
Synthesis and Characterization: The commercial synthesis typically employs deuterium exchange methodologies or precursor-directed biosynthesis to generate isotopically labeled versions. Analytical characterization utilizes orthogonal techniques including high-field NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry, and differential scanning calorimetry to verify structural integrity, isotopic enrichment, and polymorphic form. Current commercial availability includes neat crystalline material certified to >95% chemical purity, with specialized providers offering custom synthesis services under GMP conditions for regulatory applications [4] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9